molecular formula C8H4Br2O2 B12856124 3,7-Dibromophthalide

3,7-Dibromophthalide

Cat. No.: B12856124
M. Wt: 291.92 g/mol
InChI Key: VTFWVULRNNIEBF-UHFFFAOYSA-N
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Description

3,7-Dibromophthalide is a brominated derivative of phthalide, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of two bromine atoms at the 3rd and 7th positions of the phthalide ring, giving it unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromophthalide typically involves the bromination of phthalide. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent under radical conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform, with the presence of a radical initiator such as benzoyl peroxide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dibromophthalide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex ring structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound’s derivatives have shown promising biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The exact mechanism of action of 3,7-Dibromophthalide depends on its specific application and the biological target. Generally, the compound interacts with cellular components through its bromine atoms, which can form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can inhibit or modify the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

    3-Bromophthalide: A mono-brominated derivative with similar reactivity but different biological activity.

    3,7-Dichlorophthalide: A chlorinated analogue with distinct chemical properties and applications.

    Phthalide: The parent compound, which lacks the bromine atoms and has different reactivity and biological activity.

Uniqueness: 3,7-Dibromophthalide is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological properties. This dual bromination enhances its potential as a versatile intermediate in organic synthesis and as a candidate for developing new therapeutic agents .

Biological Activity

3,7-Dibromophthalide is a compound belonging to the phthalide family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential applications of this compound, highlighting its antioxidant, anti-inflammatory, and cytotoxic properties.

Synthesis of this compound

The synthesis of this compound typically involves bromination reactions of phthalide derivatives. A notable method employs the bromonium ion mechanism under acidic conditions, which allows for selective bromination at the 3 and 7 positions of the phthalide ring. This method is environmentally friendly and conserves halides during the reaction process .

Biological Activities

Antioxidant Activity
this compound exhibits significant antioxidant properties. In a study evaluating various phthalide derivatives, it was found that compounds with hydroxyl substituents showed enhanced antioxidant activity compared to standard antioxidants like Trolox. The antioxidant activity was measured using the ABTS assay, where this compound demonstrated a notable ability to scavenge free radicals .

Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed through its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells and macrophages. Results indicated a substantial reduction in NO levels when treated with this compound, suggesting its potential as an anti-inflammatory agent. Furthermore, it significantly decreased the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in RAW 264.7 cells .

Cytotoxicity
In terms of cytotoxicity, studies have shown that this compound can induce cell death in various cancer cell lines. For instance, it has been tested against P388 and KB cell lines with promising results indicating its potential as a chemotherapeutic agent. The cytotoxic mechanism may involve the inhibition of topoisomerase enzymes, although further studies are required to elucidate this pathway fully .

Table 1: Summary of Biological Activities

Activity Type Effect Measurement Method Reference
AntioxidantSignificant radical scavengingABTS assay
Anti-inflammatoryInhibition of NO productionLPS-stimulated assays
CytotoxicityInduction of apoptosis in cancer cell linesCell viability assays

Case Studies

  • Case Study 1: Antioxidant Evaluation
    In a comparative study involving various phthalides, this compound showed superior antioxidant activity compared to other derivatives lacking hydroxyl groups. This highlights the importance of functional group positioning in enhancing biological efficacy .
  • Case Study 2: Anti-inflammatory Mechanism
    A detailed investigation into the anti-inflammatory properties revealed that treatment with this compound resulted in a marked decrease in LPS-induced cytokine expression. This suggests its potential application in treating inflammatory diseases .

Properties

Molecular Formula

C8H4Br2O2

Molecular Weight

291.92 g/mol

IUPAC Name

3,7-dibromo-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H4Br2O2/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,7H

InChI Key

VTFWVULRNNIEBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)OC2Br

Origin of Product

United States

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